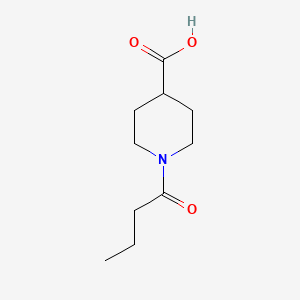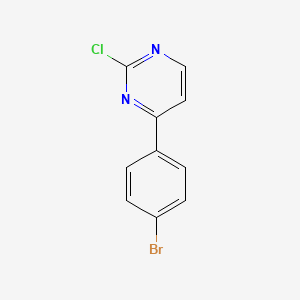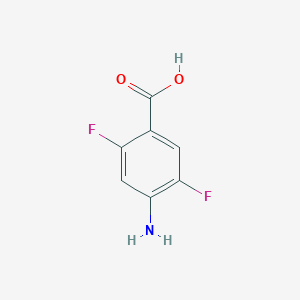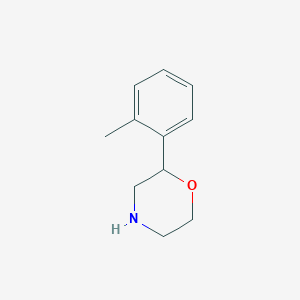
5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions. The presence of hydroxymethyl and phenyl groups further enhances its reactivity and potential for forming derivatives.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with carbon disulfide and formaldehyde in the presence of a base. The reaction proceeds through the formation of intermediate hydrazones, which then cyclize to form the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize side reactions and facilitate the isolation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydro derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 5-formyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione.
Reduction: Formation of 5-(hydroxymethyl)-4-phenyl-2,4-dihydro-1,2,4-triazole.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is used as a building block for synthesizing more complex molecules. Its reactivity allows for the creation of diverse derivatives that can be used in various chemical reactions and studies.
Biology
In biological research, this compound has been investigated for its potential as an antimicrobial agent. The triazole ring is known for its bioactivity, and modifications to the hydroxymethyl and phenyl groups can enhance its efficacy against various pathogens.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and its derivatives can exhibit antifungal, antibacterial, and anticancer activities.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with biological targets through the triazole ring. The compound can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes. The hydroxymethyl group can form hydrogen bonds with amino acid residues, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-(Hydroxymethyl)-2-furaldehyde: Another compound with a hydroxymethyl group, known for its use in biomass conversion.
4-Phenyl-1,2,4-triazole-3-thione: Lacks the hydroxymethyl group but shares the triazole-thione structure.
5-Methyl-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione: Similar structure with a methyl group instead of hydroxymethyl.
Uniqueness
5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the presence of both hydroxymethyl and phenyl groups, which enhance its reactivity and potential for forming diverse derivatives. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-4-phenyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3OS/c13-6-8-10-11-9(14)12(8)7-4-2-1-3-5-7/h1-5,13H,6H2,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZVWNIORUFOKG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NNC2=S)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50608434 |
Source


|
| Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
642462-65-5 |
Source


|
| Record name | 5-(Hydroxymethyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50608434 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
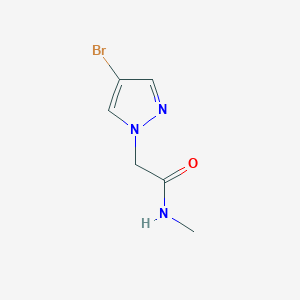

![[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B1288396.png)
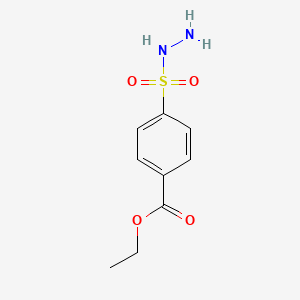

![2-[(3,4-Dimethoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B1288408.png)
